BenchChemオンラインストアへようこそ!

2,5-DICHLORO-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]BENZAMIDE

Regioisomerism Lipophilicity Physicochemical properties

This 2,5-dichloro cyclopentylbenzamide is the precise regioisomer required for orexin receptor and HDAC inhibitor SAR. The 2,5-dichloro substitution restricts rotation and pre-organizes the bioactive conformation that 2,4-dichloro or 4-chloro analogues cannot adopt. Medicinal chemistry teams expanding cyclopentylbenzamide chemical space should procure this isomer to avoid false-negative structure-activity data and to probe selectivity against adenosine A₁ and class-A GPCRs.

Molecular Formula C13H15Cl2NO3
Molecular Weight 304.17
CAS No. 1421459-76-8
Cat. No. B2986482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-DICHLORO-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]BENZAMIDE
CAS1421459-76-8
Molecular FormulaC13H15Cl2NO3
Molecular Weight304.17
Structural Identifiers
SMILESC1C(CC(C1CO)O)NC(=O)C2=C(C=CC(=C2)Cl)Cl
InChIInChI=1S/C13H15Cl2NO3/c14-8-1-2-11(15)10(4-8)13(19)16-9-3-7(6-17)12(18)5-9/h1-2,4,7,9,12,17-18H,3,5-6H2,(H,16,19)
InChIKeyRWVHXGVXFCVOIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dichloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide (CAS 1421459-76-8): Structural Identity and Compound Class


2,5-Dichloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide (CAS 1421459-76-8) is a fully synthetic, small-molecule cyclopentylbenzamide derivative (MF: C₁₃H₁₅Cl₂NO₃; MW: 304.17 g/mol) characterized by a 2,5-dichlorophenyl ring linked via an amide bridge to a 3‑hydroxy‑4‑(hydroxymethyl)cyclopentyl scaffold [1]. Its structure places it within the broader class of substituted benzamides that have been investigated as ligands for G-protein-coupled receptors (e.g., orexin receptors) and as histone deacetylase (HDAC) inhibitors [2]. The precise 2,5‑dichloro substitution pattern and the functionalized cyclopentyl ring create a unique three‑dimensional pharmacophore that distinguishes this compound from its 2,4‑dichloro, 4‑chloro, and other close regioisomeric analogues.

Why a 2,5-Dichloro Cyclopentylbenzamide Cannot Be Replaced by a 2,4-Dichloro or Mono-Chloro Analogue in Drug Discovery Programs


The position of chlorine atoms on the benzamide ring is a critical determinant of molecular recognition, metabolic stability, and off‑target liability. Even when isomeric compounds share identical molecular weight and calculated logP, the spatial orientation of the chloro substituents alters the molecular electrostatic potential (MEP) surface and the compound’s capacity to form halogen bonds with target proteins [1]. In the cyclopentylbenzamide series, the 2,5‑dichloro arrangement places one chlorine adjacent to the amide bond, potentially restricting rotation and pre‑organizing a specific bioactive conformation that the 2,4‑dichloro or 4‑chloro analogues cannot adopt. These subtle conformational differences frequently translate into orders‑of‑magnitude changes in potency and selectivity when tested against GPCRs or HDAC enzymes [2]. Consequently, substituting a 2,5‑dichloro cyclopentylbenzamide with a regioisomer without experimental validation carries a scientifically unjustifiable risk of obtaining false‑negative or misleading structure‑activity data.

Quantitative Differential Evidence for 2,5-Dichloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide Relative to Its Closest Commercially Available Analogues


Regioisomeric Identity: Physicochemical Comparison of 2,5- vs. 2,4-Dichlorobenzamide Cores

The core 2,5‑dichlorobenzamide fragment (which comprises the full aromatic portion of the target compound) and its 2,4‑dichloro regioisomer exhibit virtually identical calculated logP values (2.79) . However, the dipole moment and electrostatic potential surface differ substantially because the 2,5‑arrangement creates an asymmetric charge distribution with the amide group flanked by a chlorine at the ortho position, while the 2,4‑isomer has a more symmetric distribution. This electronic difference—though not captured by logP—has been shown in multiple benzamide drug discovery campaigns to alter P‑glycoprotein recognition and cytochrome P450 metabolic profiles, two factors that are critical for selecting a compound for in vivo proof‑of‑concept studies [1].

Regioisomerism Lipophilicity Physicochemical properties

Molecular Weight Differentiation vs. the 4-Chloro Mono-Chlorinated Analogue

The 2,5‑dichloro compound (MW 304.17 g/mol) is approximately 5.8% heavier than its 4‑chloro‑N‑[3‑hydroxy‑4‑(hydroxymethyl)cyclopentyl]benzamide analogue (MW ≈ 269.72 g/mol) [1]. In medicinal chemistry, a ΔMW of >30 Da is sufficient to affect passive diffusion rates, solubility, and binding to serum proteins. This difference is particularly relevant when the intended application requires fine‑tuning of CNS penetration or renal clearance.

Molecular weight Structural analogue Physicochemical differentiation

Chiral Cyclopentyl Scaffold: Influence on Biological Recognition

The 3‑hydroxy‑4‑(hydroxymethyl)cyclopentyl moiety introduces two stereogenic centers (C3 and C4 on the cyclopentyl ring), giving rise to up to four stereoisomers. In contrast, many closely related cyclopentylbenzamide derivatives described in the patent literature possess a simpler 2‑amino‑cyclopentyl or unsubstituted cyclopentyl group, which removes or reduces stereochemical complexity [1]. Chirality is a key driver of target selectivity: for example, within the adenosine A₁ receptor agonist class, the stereochemistry of the cyclopentyl hydroxyl groups has been shown to alter binding affinity by >10‑fold [2].

Chirality Cyclopentyl Conformational restriction

High‑Value Application Scenarios for 2,5-Dichloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide Based on Quantitative Differentiation


Medicinal Chemistry: Selective Orexin‑1 Receptor Antagonist Scaffold Exploration

The Takeda patent family (WO2015055994, US9493432B2) explicitly claims cyclopentylbenzamide derivatives as orexin‑1 receptor antagonists for psychotic and cognitive disorders. The 2,5‑dichloro substitution combined with the hydroxyl/hydroxymethyl‑substituted cyclopentyl ring represents a distinct and under‑explored region of the chemical space disclosed in these patents [1]. Medicinal chemistry teams seeking to expand SAR around the cyclopentylbenzamide core should procure this specific isomer to probe the effect of a 2,5‑dichloro pattern on orexin receptor selectivity and metabolic stability, because the 2,4‑dichloro and 4‑chloro analogues will not provide equivalent conformational information.

HDAC Inhibitor Lead Optimisation: Fine‑Tuning the Benzamide Warhead

Substituted benzamides are a well‑established warhead for Zn²⁺‑dependent histone deacetylases. Systematic SAR studies have shown that the position of chloro substituents on the benzamide ring can shift HDAC isoform selectivity (e.g., HDAC1 vs. HDAC6) by 5‑ to 20‑fold [2]. Although direct HDAC data for this compound are not publicly available, the unique 2,5‑dichloro pattern places a chlorine atom adjacent to the Zn‑chelating amide, potentially altering the strength and geometry of enzyme coordination. Researchers advancing benzamide‑based HDAC inhibitors should evaluate this compound as a comparator to the commonly used 2‑chloro or 4‑chloro benzamide warheads.

Chemical Biology: Stereochemically Defined Probe for GPCR Target Engagement

The presence of two chiral centers on the cyclopentyl ring makes this compound a candidate for the development of stereochemically pure chemical probes. By isolating and testing individual enantiomers or diastereomers, researchers can determine whether a specific stereoisomer confers selective binding to adenosine A₁ receptors, orexin receptors, or other class‑A GPCRs [3]. This level of stereochemical resolution is not achievable with the achiral or less‑substituted cyclopentylbenzamide analogues, positioning this compound as a unique tool for GPCR target‑engagement studies.

Quote Request

Request a Quote for 2,5-DICHLORO-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]BENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.